5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol
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Overview
Description
5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound with a complex structure that includes both diethylamino and morpholinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method includes the condensation of 4-(morpholin-4-yl)benzaldehyde with 5-(diethylamino)-2-hydroxybenzaldehyde under basic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar amine functionality.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a morpholinyl group, used in different chemical transformations.
Uniqueness
5-(diethylamino)-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to its combination of diethylamino and morpholinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(4-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C21H27N3O2/c1-3-23(4-2)20-8-5-17(21(25)15-20)16-22-18-6-9-19(10-7-18)24-11-13-26-14-12-24/h5-10,15-16,25H,3-4,11-14H2,1-2H3 |
InChI Key |
CLRYDPQDCRZBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)N3CCOCC3)O |
Origin of Product |
United States |
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